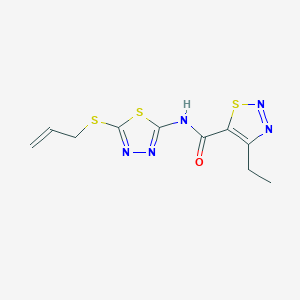

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide

説明

特性

IUPAC Name |

4-ethyl-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)thiadiazole-5-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N5OS3/c1-3-5-17-10-14-13-9(18-10)11-8(16)7-6(4-2)12-15-19-7/h3H,1,4-5H2,2H3,(H,11,13,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFUBPAJLPIZCBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=NN=C(S2)SCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N5OS3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide typically involves multiple steps, starting with the preparation of the thiadiazole ring. Common synthetic routes include the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic or basic conditions. The allylthio group is introduced through nucleophilic substitution reactions, where an allyl halide reacts with a thiadiazole derivative in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

化学反応の分析

Types of Reactions

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at the thiadiazole ring or the allylthio group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require bases or acids as catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiadiazole ring.

科学的研究の応用

N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound has shown potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

Medicine: Research is ongoing into its potential as an anticancer agent, with studies indicating that it may inhibit the growth of certain cancer cells.

Industry: It is used in the development of new materials with unique properties, such as high thermal stability and resistance to oxidation.

作用機序

The mechanism of action of N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. The compound’s ability to form stable complexes with metal ions also plays a role in its mechanism of action, particularly in coordination chemistry.

類似化合物との比較

Comparison with Similar Compounds

The structural and functional attributes of this compound are compared below with analogous thiadiazole-based carboxamides, focusing on substituent effects, physicochemical properties, and synthetic strategies.

Substituent Effects on the 1,3,4-Thiadiazole Core

Notes:

生物活性

N-(5-(Allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide is a synthetic compound belonging to the thiadiazole class, which has garnered significant attention due to its diverse biological activities. This article reviews the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Thiadiazoles

Thiadiazoles are known for their broad spectrum of biological activities, including antimicrobial , anticancer , anti-inflammatory , and antiviral properties. The incorporation of sulfur and nitrogen atoms in their structure enhances their reactivity and interaction with biological targets. Studies have shown that derivatives of thiadiazole exhibit significant activity against various pathogens and cancer cell lines, making them valuable in medicinal chemistry .

Antimicrobial Activity

Research indicates that thiadiazole derivatives possess potent antimicrobial properties. For instance, this compound has demonstrated effectiveness against a range of bacterial strains. In vitro studies have shown that compounds with similar structures can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus .

Anticancer Activity

The anticancer potential of thiadiazoles is particularly noteworthy. Compounds containing the thiadiazole ring have been shown to inhibit cell proliferation in various cancer cell lines. For example, studies on related thiadiazole derivatives indicated significant antiproliferative effects against lung carcinoma (A549) and breast cancer (T47D) cells with IC50 values ranging from 0.12 to 8.03 μM . The mechanism often involves the disruption of DNA synthesis and induction of apoptosis in cancer cells.

Anti-inflammatory Effects

Thiadiazole derivatives also exhibit anti-inflammatory properties. The presence of the thiadiazole ring can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) . This activity suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes such as DNA replication and repair.

- Apoptosis Induction : By disrupting mitochondrial function and activating caspases, these compounds can trigger programmed cell death in cancer cells.

- Interaction with Biological Targets : The unique structure allows for interactions with specific receptors or proteins involved in tumorigenesis .

Study 1: Anticancer Activity Assessment

A study evaluated the anticancer effects of various thiadiazole derivatives against multiple cancer cell lines using MTT assays. Among the tested compounds, those structurally similar to this compound exhibited IC50 values indicating strong antiproliferative activity against breast carcinoma (T47D) and lung carcinoma (A549) cells .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of thiadiazole derivatives against Xanthomonas oryzae and Fusarium graminearum. Results showed that certain derivatives inhibited bacterial growth significantly better than commercial antibiotics .

Data Summary Table

Q & A

Q. What are the established synthetic routes for N-(5-(allylthio)-1,3,4-thiadiazol-2-yl)-4-ethyl-1,2,3-thiadiazole-5-carboxamide?

- Methodological Answer : The synthesis typically involves heterocyclization of acylated thiosemicarbazides with carbon disulfide, followed by S-alkylation with chloroacetic acid derivatives. For example:

- Step 1 : Cyclization of thiosemicarbazides in acetonitrile under reflux (1–3 minutes) to form the 1,3,4-thiadiazole core .

- Step 2 : S-alkylation with allylthio groups using chloroacetic acid amides or esters in dry acetone with anhydrous potassium carbonate, refluxed for 3 hours .

- Key Reagents : Carbon disulfide, triethylamine, iodine (for cyclization), and allylthiol derivatives (for functionalization) .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation relies on:

- 1H/13C NMR : To verify substituent positions and connectivity (e.g., allylthio protons at δ 3.2–3.5 ppm, ethyl group protons at δ 1.2–1.4 ppm) .

- IR Spectroscopy : Identification of carboxamide C=O stretches (~1650 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹) .

- Elemental Analysis : Confirmation of C, H, N, S percentages within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers optimize the cyclization step in the synthesis to improve yield?

- Methodological Answer :

- Solvent Selection : Use polar aprotic solvents like DMF or acetonitrile to enhance reaction kinetics. Evidence shows DMF with iodine/triethylamine increases cyclization efficiency by stabilizing intermediates .

- Catalyst Screening : Triethylamine accelerates sulfur elimination during cyclization, while iodine promotes electrophilic aromatic substitution .

- Temperature Control : Reflux at 80–90°C for 1–3 minutes prevents side reactions (e.g., over-alkylation) .

- Yield Comparison :

| Condition | Yield (%) | Reference |

|---|---|---|

| DMF, iodine, 80°C | 78–82 | |

| Acetonitrile, 90°C | 65–70 |

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and X-ray crystallography. For example, X-ray diffraction confirmed bond angles and dihedral angles in thiadiazole derivatives, resolving ambiguities in NMR assignments .

- Computational Modeling : Use density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .

- Isotopic Labeling : Introduce 15N or 13C labels to track atom connectivity in complex heterocycles .

Q. How can the biological activity of this compound be systematically evaluated?

- Methodological Answer :

- In Vitro Assays :

- Antimicrobial : Broth microdilution (MIC values against S. aureus and E. coli) .

- Anticancer : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .

- Molecular Docking : Use software like AutoDock to predict binding affinity to target proteins (e.g., thymidylate synthase for antiproliferative activity) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of thiadiazole derivatives?

- Methodological Answer :

- Standardized Protocols : Ensure consistent assay conditions (e.g., pH, solvent controls). For example, antimicrobial activity of thiadiazoles is pH-sensitive, with higher efficacy at neutral pH .

- Structural Analog Comparison : Compare substituent effects (e.g., allylthio vs. benzylthio groups) using SAR studies .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., antiproliferative activity correlates with electron-withdrawing substituents) .

Experimental Design Considerations

Q. What in silico tools are recommended for predicting the pharmacological potential of this compound?

- Methodological Answer :

- PASS Program : Predicts biological activities (e.g., anticonvulsant, antiproliferative) based on structural descriptors .

- SwissTargetPrediction : Identifies potential protein targets (e.g., kinase inhibitors) .

- ADMETlab 2.0 : Evaluates toxicity risks (e.g., hepatotoxicity) and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。